Cas no 105979-17-7 (Benidipine)
Benidipine es un bloqueador de los canales de calcio dihidropiridínico, utilizado principalmente como antihipertensivo y antianginoso. Su mecanismo de acción consiste en inhibir selectivamente la entrada de calcio en las células musculares lisas vasculares, lo que produce vasodilatación y reduce la resistencia vascular periférica. A diferencia de otros antagonistas del calcio, Benidipine muestra una alta afinidad por los tejidos vasculares y una acción prolongada, permitiendo un control sostenido de la presión arterial. Además, posee efectos antioxidantes y protectores endoteliales, contribuyendo a la prevención de daño vascular. Su perfil farmacocinético incluye una absorción gradual y una vida media prolongada, lo que favorece la administración en una sola dosis diaria.
Benidipine structure
Product Name:Benidipine
Número CAS:105979-17-7
MF:C28H31N3O6
Megavatios:505.562247514725
CID:62588
PubChem ID:656668
Update Time:2025-06-28
Benidipine Propiedades químicas y físicas
Nombre e identificación
-
- Benidipine
- NACADIPINE
- BENIDIPINE HCL
- CAPADIPINE
- CONIEL
- KW-3049
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl (3R)-1-(phenylmethyl)-3-piperidinyl ester, (4R)-rel-
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, (R*,R*)-
- 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- (+/-)-(R*)-3-[(R*)-1-benzyl-3-piperidyl] methyl-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride
- Benidipene
- H007
- (R,R)-(+/-)-2,6-Dimethyl-4-(3-nitrophenyl)-1,4-Dihydro-3,5-pyridine-dicarboxylic acid methyl-1-benzyl-3-piperidyl-ester
- (+/-)-(R*)-3-((R*)-1-Benzyl-3-piperidyl) methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
- (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-methyl 5-[(3R)-1-benzylpiperidin-3-yl] ester
- (4R)-2,6-Dimethyl-1,4-dihydro-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-methyl 5-[(3R)-1-benzylpiperidin-3-yl] ester
- Benidipine Impurity
- AB01566847_01
- (4R)-REL-1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLIC ACID METHYL (3R)-1-(PHENYLMETHYL)-3-PIPERIDINYL ESTER
- O5-[(3R)-1-benzyl-3-piperidyl] O3-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- MRF-0000234
- NCGC00185768-03
- DB09231
- Benidipino
- BENIDIPINE [WHO-DD]
- NCGC00185768-01
- methyl (3R)-1-(phenylmethyl)piperidin-3-yl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- HY-B1448A
- (+-)-(R*)-3-((R*)-1-Benzyl-3-piperidyl) methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
- Benidipine (INN)
- (3r)-1-benzyl-3-piperidinyl methyl (4r)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridine dicarboxylate
- 119065-60-0
- PD156024
- A801348
- CHEMBL3303980
- rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- (+/-)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLIC ACID-3-(1-BENZYL-3-PIPERIDYL) ESTER-5-METHYL ESTER
- Benidipinum
- Benidipino [Spanish]
- SCHEMBL24516
- EN300-27161348
- 4G9T91JS7E
- AB01209735-01
- 105979-17-7
- CHEMBL2105555
- AKOS015895389
- Q11336997
- DTXSID0022648
- UNII-4G9T91JS7E
- CS-0111103
- BENIDIPINE [MI]
- D07509
- Benidipinum [Latin]
- Benidipine [INN]
- NS00073186
- BRD-K97181463-003-01-1
- BRD-K97181463-003-02-9
-
- Renchi: 1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1
- Clave inchi: QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
- Sonrisas: O(C(C1=C(C)NC(C)=C(C(=O)OC)[C@H]1C1C=CC=C(C=1)[N+](=O)[O-])=O)[C@H]1CN(CC2C=CC=CC=2)CCC1
Atributos calculados
- Calidad precisa: 505.22100
- Masa isotópica única: 505.221286
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 37
- Cuenta de enlace giratorio: 8
- Complejidad: 933
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 5
- Xlogp3: none
- Superficie del Polo topológico: 114
Propiedades experimentales
- Color / forma: 黄色结晶性粉末
- Denso: 1.29
- Punto de fusión: >193oC
- Punto de ebullición: 625.2 °C at 760 mmHg
- Punto de inflamación: 331.9 °C
- índice de refracción: 1.621
- PSA: 113.69000
- Logp: 5.00030
- Disolución: 微溶于水
Benidipine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27161348-0.05g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 0.05g |
$84.0 | 2023-07-06 | |
| Enamine | EN300-27161348-0.1g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 0.1g |
$124.0 | 2023-07-06 | |
| Enamine | EN300-27161348-0.25g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 0.25g |
$178.0 | 2023-07-06 | |
| Enamine | EN300-27161348-0.5g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 0.5g |
$331.0 | 2023-07-06 | |
| Enamine | EN300-27161348-1.0g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 1.0g |
$442.0 | 2023-07-06 | |
| Enamine | EN300-27161348-2.5g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 2.5g |
$867.0 | 2023-07-06 | |
| Enamine | EN300-27161348-5.0g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 5.0g |
$1280.0 | 2023-07-06 | |
| Enamine | EN300-27161348-10.0g |
rac-3-(3R)-1-benzylpiperidin-3-yl 5-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
105979-17-7 | 95% | 10.0g |
$1900.0 | 2023-07-06 | |
| Aaron | AR0085C9-50mg |
Benidipine |
105979-17-7 | 95% | 50mg |
$141.00 | 2023-12-16 | |
| Aaron | AR0085C9-100mg |
Benidipine |
105979-17-7 | 95% | 100mg |
$196.00 | 2023-12-16 |
Benidipine Literatura relevante
-
Lei Xu,Dan Li,Li Tao,Yanling Yang,Youyong Li,Tingjun Hou Mol. BioSyst. 2016 12 379
-
Zeyu Yang,Hengwei Fu,Wenjie Ye,Youyu Xie,Qinghai Liu,Hualei Wang,Dongzhi Wei Catal. Sci. Technol. 2020 10 70
-
Irina A. Kolesnik,Vladimir I. Potkin,Mikhail S. Grigoriev,Anton P. Novikov,Rosa M. Gomila,Alexandra G. Podrezova,Vadim V. Brazhkin,Fedor I. Zubkov,Antonio Frontera CrystEngComm 2023 25 1976
-
4. Chemistry of Hantzsch cyclization: stereochemistry of the 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate of Hantzsch cyclization. X-Ray molecular structure of diastereoisomers of 5-(2-cyanoethyl) 3-methyl 2-dimethoxymethyl-2-hydroxy-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylatesToshihisa Ogawa,Keita Matsumoto,Katsuo Hatayama,Kunihiro Kitamura,Yasuyuki Kita J. Chem. Soc. Perkin Trans. 1 1993 3033
-
5. Acid-promoted rapid solvent-free access to substituted 1,4-dihydropyridines from β-ketothioamidesMing Li,Ke-Na Sun,Li-Rong Wen RSC Adv. 2016 6 21535
105979-17-7 (Benidipine) Productos relacionados
- 104713-75-9((S)-3-((S)-1-Benzylpyrrolidin-3-yl)-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos